molecular formula C20H26N6O3 B2611999 8-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione CAS No. 376621-29-3

8-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione

Cat. No. B2611999
CAS RN: 376621-29-3
M. Wt: 398.467
InChI Key: YWIJOSWAUWMZBZ-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione is a useful research compound. Its molecular formula is C20H26N6O3 and its molecular weight is 398.467. The purity is usually 95%.
BenchChem offers high-quality 8-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biochemical and Pharmacological Research

Purine derivatives, including those structurally similar to "8-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione," are extensively studied for their diverse pharmacological effects. Research on these compounds includes their role as adenosine receptor antagonists, their potential in treating Parkinson's disease, and their application in understanding endocrine disruptions.

  • Neuroprotection and Parkinson's Disease : Studies on caffeine and A2A adenosine receptor inactivation in models of Parkinson's disease highlight the therapeutic potential of purine derivatives in neuroprotection. Compounds that block A2A receptors, similar in function to certain purine derivatives, show promise in mitigating dopaminergic deficits characteristic of Parkinson's disease (Chen et al., 2001).

  • Adenosine Metabolism : Understanding the metabolism of purine nucleosides, such as N6-(2-isopentenyl)adenosine, provides insight into purine biochemistry and potential therapeutic applications. Research has identified several metabolites and suggested a catabolic pathway for these compounds, which could be relevant for designing drugs based on purine structures (Chheda & Mittelman, 1972).

  • Endocrine Disrupting Activities : The ubiquitous presence of nonylphenols in food, which are structurally related to certain purine derivatives, has raised concerns about endocrine disruption. Research on the concentration of these compounds in foodstuffs and their potential health impacts informs the safety evaluation of related chemicals (Guenther et al., 2002).

properties

IUPAC Name

8-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O3/c1-5-29-15-8-6-14(7-9-15)12-21-24-19-22-17-16(26(19)11-10-13(2)3)18(27)23-20(28)25(17)4/h6-9,12-13H,5,10-11H2,1-4H3,(H,22,24)(H,23,27,28)/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIJOSWAUWMZBZ-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC2=NC3=C(N2CCC(C)C)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N\NC2=NC3=C(N2CCC(C)C)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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